1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3S/c13-9-1-2-10(14)11(7-9)21(19,20)17-5-3-8(4-6-17)12(18)16-15/h1-2,7-8H,3-6,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYYYGAIMVLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antidiabetic Potential
Research has indicated that derivatives of piperidine, including 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide, exhibit significant antidiabetic properties. In studies evaluating piperidine derivatives as potential antidiabetic agents, it was found that they can effectively inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. For instance, the compound demonstrated an IC50 value of approximately 9.86 μM for α-glucosidase inhibition, which is comparable to standard antidiabetic drugs .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and bacterial infections. The synthesized derivatives showed promising results with low IC50 values in enzyme inhibition assays, indicating their potency as therapeutic agents .
Antimicrobial Activity
This compound and its derivatives have also been evaluated for antimicrobial properties against various bacterial strains. The compound's structure allows it to interact effectively with bacterial cell walls or metabolic pathways, leading to significant antibacterial activity .
Case Study 1: Antidiabetic Activity
A study published in the Molecules journal highlighted the synthesis of several piperidine derivatives, including this compound. These compounds were tested for their ability to lower blood glucose levels in diabetic rat models. The results showed a marked reduction in glucose levels post-treatment compared to control groups, suggesting the compound's efficacy as a potential antidiabetic agent .
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, researchers synthesized a series of piperidine-based compounds and evaluated their effects on AChE and urease activities. The findings revealed that this compound exhibited strong inhibitory effects with IC50 values significantly lower than those of existing treatments .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS: 898139-97-4) Molecular formula: C₁₄H₂₁N₃O₃S Key difference: Replaces chlorine atoms with methyl groups on the phenyl ring.
Key difference: Methoxy group introduces electron-donating properties, which may enhance metabolic stability but reduce electrophilic reactivity .
1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]piperidine-4-carbohydrazide
Core Modifications
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (Compounds 5–24) Structure: Replace carbohydrazide with carboxamide and introduce sulfamoylbenzoyl groups. Example: Compound 5 (C₂₄H₃₀N₄O₅S) exhibits a 3-methoxyphenylpiperazine substituent, yielding 39% via EDCI/HOBt-mediated coupling .
Biological Activity
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide, identified by CAS number 309278-23-7, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₅Cl₂N₃O₃S
- Molecular Weight : 352.24 g/mol
- CAS Number : 309278-23-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antibacterial properties. Studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzyme activity.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 20 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 15 |
2. Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
3. Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways.
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized piperidine derivatives for their biological activities, including the aforementioned compound. The findings highlighted its significant antibacterial and enzyme inhibitory effects, suggesting its potential as a lead compound for drug development .
Another investigation focused on the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The study found that modifications to the piperidine ring significantly influenced biological activity, paving the way for optimized drug design .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Evidence Source |
|---|---|---|---|
| pH | 9–10 | Prevents hydrolysis | |
| Reaction Time | 4–6 hours | Maximizes conversion | |
| Temperature | 20–25°C | Minimizes side products |
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
¹H/¹³C NMR : Confirms sulfonyl and piperidine ring integration. For example, sulfonyl protons appear as distinct singlets (δ 7.4–8.0 ppm), while piperidine CH₂ groups resonate at δ 1.5–3.5 ppm .
IR Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydrazide (N–H, ~3300 cm⁻¹) functional groups .
Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
HPLC/MS : Ensures molecular ion ([M+H]⁺) consistency and absence of impurities .
Advanced: How can coupling reactions be optimized when introducing diverse sulfonyl groups to the piperidine scaffold?
Methodological Answer:
Optimization strategies include:
Coupling Agents : Use EDCI/HOBt in anhydrous CH₃CN to activate carboxylic intermediates, enhancing amide bond formation efficiency .
Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) improve reagent solubility and reaction homogeneity .
Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase sulfonyl reactivity, reducing reaction time .
Q. Table 2: Substituent Impact on Coupling Efficiency
| Substituent | Yield Range (%) | Reaction Time (h) | Evidence Source |
|---|---|---|---|
| 4-Methoxyphenyl | 64 | 12 | |
| 3-Chlorophenyl | 52 | 18 | |
| 2,5-Dichlorophenyl | 39–71 | 24 |
Advanced: How should researchers resolve contradictory biological activity data across derivatives?
Methodological Answer:
Dose-Response Analysis : Validate activity trends across multiple concentrations to rule out assay-specific artifacts .
Structural Validation : Confirm derivative purity via XRD or 2D NMR to exclude structural misassignment .
Computational Modeling : Use docking studies (e.g., AutoDock) to correlate substituent effects with target binding affinities .
Example : In carbonic anhydrase inhibition studies, 4-methoxyphenyl derivatives (IC₅₀ = 12 nM) outperformed chlorinated analogs (IC₅₀ = 45 nM) due to enhanced hydrophobic interactions .
Advanced: How do electronic and steric effects of phenyl substituents modulate enzyme inhibitory activity?
Methodological Answer:
Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance sulfonyl electrophilicity, improving enzyme active-site binding .
Steric Effects : Bulky substituents (e.g., 3-methylphenyl) reduce activity by hindering fit into hydrophobic pockets .
Hybrid Effects : Methoxy groups balance electron donation and steric bulk, optimizing interactions (e.g., 4-methoxyphenyl in showed 64% yield and high potency) .
Q. Table 3: Substituent Effects on Enzyme Inhibition
| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) | Evidence Source |
|---|---|---|---|
| 4-Methoxy | 12 | -9.8 | |
| 2,5-Dichloro | 45 | -7.2 | |
| 3-Methyl | 89 | -6.5 |
Basic: What are the storage and stability guidelines for this compound?
Methodological Answer:
Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Stability Monitoring : Regular HPLC checks (every 6 months) detect degradation (e.g., hydrazide oxidation to carboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
